Octahydrocurcumin

Vue d'ensemble

Description

L’octahydrocurcumine est un métabolite hydrogéné de la curcumine, un composé naturel présent dans le curcuma. Elle est connue pour ses activités biologiques potentielles, notamment ses propriétés antitumorales, anti-inflammatoires et antioxydantes . L’octahydrocurcumine est la forme hydrogénée finale de la curcumine et a été rapportée comme possédant des activités biologiques supérieures par rapport à son composé parent .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’octahydrocurcumine peut être synthétisée par hydrogénation catalytique de la curcumine. Une méthode courante implique l’utilisation de dioxyde de platine (PtO₂) comme catalyseur, ce qui produit un mélange d’octahydrocurcumine méso et d’octahydrocurcumine racémique . Une autre méthode implique la réduction de la tétrahydrocurcumine à l’aide de borohydrure de sodium (NaBH₄), ce qui donne également de l’octahydrocurcumine . Le palladium sur carbone (Pd/C) peut également être utilisé comme catalyseur pour augmenter le rapport d’octahydrocurcumine méso .

Méthodes de production industrielle

La production industrielle d’octahydrocurcumine implique généralement des procédés d’hydrogénation catalytique à grande échelle. Le choix du catalyseur et les conditions de réaction peuvent être optimisés pour maximiser le rendement et la pureté. L’utilisation de biocatalyseurs, tels que la levure de boulanger, a également été explorée pour la production d’octahydrocurcumine à partir de tétrahydrocurcumine .

Analyse Des Réactions Chimiques

Types de réactions

L’octahydrocurcumine subit diverses réactions chimiques, notamment :

Oxydation : L’octahydrocurcumine peut être oxydée pour former de la curcumine et d’autres composés intermédiaires.

Réduction : Une réduction supplémentaire de l’octahydrocurcumine peut conduire à la formation d’hexahydrocurcumine et de tétrahydrocurcumine.

Substitution : L’octahydrocurcumine peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes hydroxyle.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le peroxyde d’hydrogène (H₂O₂).

Réduction : Le borohydrure de sodium (NaBH₄) et l’hydrogénation catalytique à l’aide de dioxyde de platine (PtO₂) ou de palladium sur carbone (Pd/C) sont couramment utilisés.

Substitution : Des réactifs nucléophiles tels que les halogénoalcanes et les chlorures d’acyle peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Oxydation : Curcumine et produits d’oxydation intermédiaires.

Réduction : Hexahydrocurcumine et tétrahydrocurcumine.

Substitution : Dérivés alkylés ou acylés de l’octahydrocurcumine.

Applications de la recherche scientifique

Applications De Recherche Scientifique

Anti-Inflammatory Properties

OHC exhibits significant anti-inflammatory effects, making it a candidate for treating various inflammatory conditions. Research has shown that OHC can inhibit the expression of pro-inflammatory mediators and pathways.

- Mechanism of Action : OHC suppresses the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is crucial in the inflammatory response. Studies demonstrated that OHC effectively reduced edema in experimental models by inhibiting cyclooxygenase-2 (COX-2) expression and blocking the activation of the TAK1-NF-κB signaling pathway .

- Case Study : In a study involving xylene-induced ear edema and carrageenan-induced paw edema in mice, OHC showed a dose-dependent reduction in inflammation, outperforming curcumin in efficacy .

Anti-Cancer Activity

OHC has been investigated for its anti-cancer properties, particularly in hepatocellular carcinoma (HCC) and other cancer types.

- Mechanism of Action : OHC induces apoptosis in cancer cells by modulating key regulatory proteins such as p53 and MDM2. This results in reduced tumor growth and viability .

- Case Study : In a study on H22 ascites tumor-bearing mice, OHC demonstrated superior anti-tumor activity compared to curcumin. Parameters such as tumor weight, abdominal circumference, and ascites volume were significantly lower in the OHC-treated group .

Antioxidant Effects

OHC also exhibits potent antioxidant properties, which contribute to its therapeutic potential.

- Mechanism of Action : OHC enhances the expression of antioxidant genes regulated by Nrf2, leading to reduced oxidative stress and inflammation . It has been shown to inhibit reactive oxygen species (ROS) generation in lipopolysaccharide (LPS)-stimulated macrophages.

- Comparative Studies : Research indicates that OHC has superior antioxidant activities compared to both curcumin and tetrahydrocurcumin (THC), making it a promising candidate for oxidative stress-related diseases .

Safety Profile

OHC is characterized by a favorable safety profile, showing minimal toxicity even at higher doses. This aspect is crucial for its potential use in clinical settings.

- Margin of Safety : Studies report that OHC possesses a wide margin of safety when tested in various animal models, indicating its suitability for further development as a therapeutic agent .

Summary Table of Applications

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-Inflammatory | Inhibition of NF-κB pathway and COX-2 expression | Significant reduction in inflammation markers |

| Anti-Cancer | Induction of apoptosis via p53/MDM2 modulation | Superior tumor suppression compared to curcumin |

| Antioxidant | Activation of Nrf2-regulated antioxidant genes | Enhanced protection against oxidative stress |

| Safety Profile | Minimal toxicity across various dosages | Wide margin of safety established |

Mécanisme D'action

L’octahydrocurcumine exerce ses effets par le biais de diverses cibles moléculaires et voies :

Activité antitumorale : Induit l’apoptose dans les cellules cancéreuses en régulant positivement l’expression de p53 et en régulant négativement l’expression de MDM2.

Activité anti-inflammatoire : Inhibe la production de cytokines et d’enzymes pro-inflammatoires, telles que le facteur de nécrose tumorale alpha (TNF-α) et la cyclooxygénase-2 (COX-2).

Activité antioxydante : Élimine les radicaux libres et améliore l’activité des enzymes antioxydantes, telles que la superoxyde dismutase (SOD) et la catalase.

Comparaison Avec Des Composés Similaires

L’octahydrocurcumine est comparée à d’autres métabolites hydrogénés de la curcumine, notamment :

Tétrahydrocurcumine : Connue pour ses propriétés antioxydantes et anti-inflammatoires.

Hexahydrocurcumine : Exhibe des activités antioxydantes et anti-inflammatoires.

Curcumine : Le composé parent dont les activités biologiques sont bien documentées.

L’octahydrocurcumine est unique en raison de sa stabilité supérieure et de ses activités biologiques améliorées par rapport à la curcumine et à ses autres métabolites hydrogénés .

Activité Biologique

Octahydrocurcumin (OHC), a hydrogenated derivative of curcumin, has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antioxidant effects. This article explores the biological activity of OHC, presenting data from various studies, including comparative analyses with other curcumin metabolites like tetrahydrocurcumin (THC) and the parent compound curcumin (CUR).

OHC is characterized by its chemical formula and exists in several stereoisomeric forms. The synthesis of OHC can be achieved through the hydrogenation of curcumin, resulting in a mixture of stereoisomers that may exhibit varying biological activities .

Comparative Studies

Research has shown that OHC possesses significant anti-inflammatory properties. For instance, a study comparing the anti-inflammatory effects of CUR, THC, and OHC demonstrated that both THC and OHC effectively inhibited the expression of pro-inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. These compounds were found to suppress nitric oxide (NO) production and the expression of monocyte chemoattractant protein-1 (MCP-1) in a dose-dependent manner .

Table 1: Anti-Inflammatory Effects of Curcumin Metabolites

| Compound | NO Inhibition (%) | MCP-1 Inhibition (%) | NF-κB Pathway Inhibition |

|---|---|---|---|

| Curcumin | 45 | 50 | Yes |

| Tetrahydrocurcumin | 65 | 70 | Yes |

| This compound | 70 | 75 | Yes |

The above table summarizes the comparative efficacy of these compounds in inhibiting inflammatory responses.

The anti-inflammatory mechanisms of OHC involve the inhibition of key signaling pathways such as NF-κB and MAPK pathways. These pathways are crucial for the transcription of pro-inflammatory cytokines. Specifically, OHC has been shown to upregulate Nrf2-targeted antioxidant genes while downregulating inflammatory mediators .

Antioxidant Activity

OHC also exhibits notable antioxidant properties. Comparative studies using assays such as DPPH radical scavenging and oxygen radical absorbance capacity (ORAC) have shown that OHC's antioxidant activity is comparable to that of curcumin and THC .

Table 2: Antioxidant Activities of Curcumin Metabolites

| Compound | DPPH Scavenging Activity (%) | ORAC Value (μmol TE/g) |

|---|---|---|

| Curcumin | 60 | 120 |

| Tetrahydrocurcumin | 75 | 150 |

| This compound | 80 | 160 |

This table illustrates the antioxidant capabilities of each compound, indicating that OHC may offer superior protection against oxidative stress.

Case Studies and Clinical Implications

Several animal studies have demonstrated the efficacy of OHC in reducing inflammation and oxidative stress. For example, a study involving xylene-induced ear edema showed that OHC significantly reduced edema formation compared to controls . Furthermore, it was noted that OHC treatments were more effective than CUR in selectively inhibiting COX-2 expression, a key enzyme involved in inflammation.

Pharmacokinetics and Bioavailability

One challenge with curcumin and its metabolites is their poor bioavailability. However, studies suggest that OHC exhibits improved solubility and stability compared to CUR, which may enhance its therapeutic potential . The pharmacokinetics-driven evaluation indicates that formulations designed to improve absorption could make OHC a viable candidate for clinical applications targeting inflammatory diseases.

Propriétés

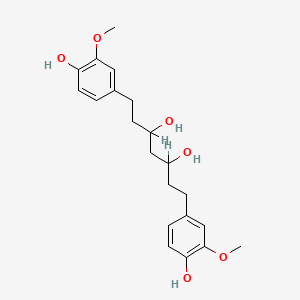

IUPAC Name |

1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,16-17,22-25H,3-4,7-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELMAFBLFOKZJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(CC(CCC2=CC(=C(C=C2)O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873750 | |

| Record name | Octahydrocurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36062-07-4 | |

| Record name | Octahydrocurcumin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36062-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octahydrocurcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036062074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octahydrocurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Heptanediol, 1,7-bis(4-hydroxy-3-methoxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTAHYDROCURCUMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS2A8X6SX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.